molecular formula C15H12Cl2N6O B1234535 N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine

N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine

Cat. No. B1234535
M. Wt: 363.2 g/mol
InChI Key: QUVAZGORKGQISZ-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-5-tetrazolamine is a dichlorobenzene.

Scientific Research Applications

Synthesis and Material Applications

  • Tetrazole derivatives, similar in structure to the specified compound, are used in the synthesis of novel liquid crystals. These crystals exhibit mesogenic behavior characterized by nematic and smectic mesophases, showing potential for use in advanced materials and display technologies (Tariq et al., 2013).

Catalytic Activity in Multicomponent Reactions

  • Related tetrazole compounds demonstrate catalytic activity in multicomponent reactions, such as producing bis(pyrazolol)s and benzoxanthen-11-ones. This suggests their potential as catalysts in organic synthesis and pharmaceutical applications (Zare et al., 2017).

Hydrogen Bonding and Proton Acceptance

  • Studies on similar tetrazole structures reveal insights into hydrogen bonding capabilities and proton acceptance, highlighting their potential in developing new compounds with specific interaction characteristics (Oparina & Trifonov, 2013).

Antibacterial and Antifungal Applications

  • Some tetrazole derivatives show significant antibacterial and antifungal activities. This indicates potential use in developing new antimicrobial agents (Kushwaha & Sharma, 2022).

Polyimide Synthesis

  • Tetrazole derivatives can contribute to the synthesis of soluble and thermally stable polyimides, useful in various industrial applications due to their thermal stability and solubility (Ghaemy & Alizadeh, 2009).

properties

Product Name

N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine

Molecular Formula

C15H12Cl2N6O

Molecular Weight

363.2 g/mol

IUPAC Name

1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C15H12Cl2N6O/c16-12-6-5-11(13(17)7-12)9-24-14-4-2-1-3-10(14)8-19-23-15(18)20-21-22-23/h1-8H,9H2,(H2,18,20,22)/b19-8+

InChI Key

QUVAZGORKGQISZ-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine
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N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine

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